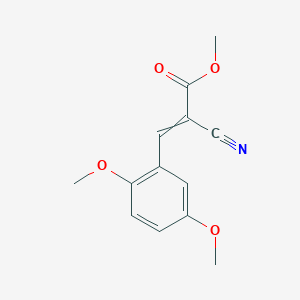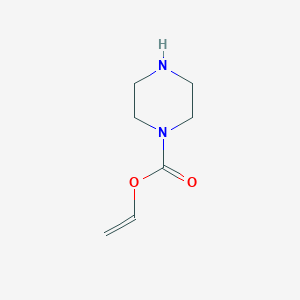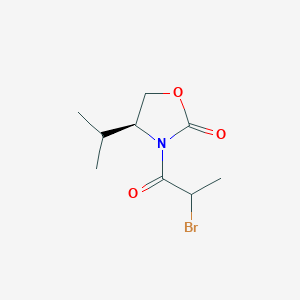![molecular formula C19H14ClNO B12568358 ([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide CAS No. 599197-71-4](/img/structure/B12568358.png)
([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: is an organic compound that features a biphenyl structure with a methanimine N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobiphenyl in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: can be compared with other similar compounds such as:
4-aminobiphenyl: Lacks the N-oxide group, making it less reactive in redox reactions.
4-chlorobenzaldehyde: Does not have the biphenyl structure, limiting its hydrophobic interactions.
N-phenylmethanimine N-oxide: Similar in structure but lacks the biphenyl moiety, affecting its overall chemical properties.
The uniqueness of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide
Properties
CAS No. |
599197-71-4 |
|---|---|
Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-10-12-19(13-11-18)21(22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H |
InChI Key |
VPDKMRYIUQHQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
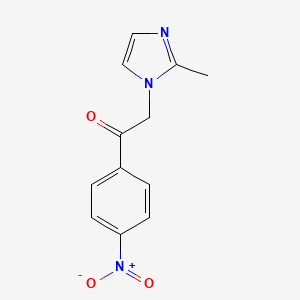
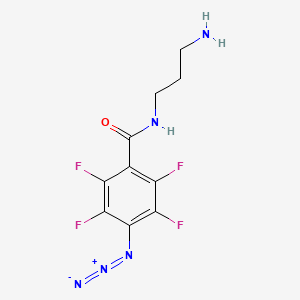
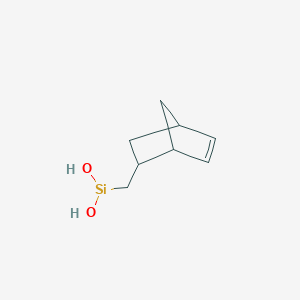

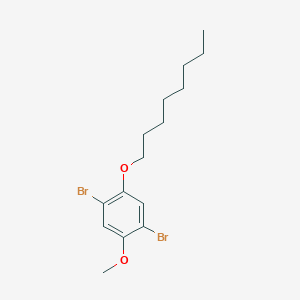

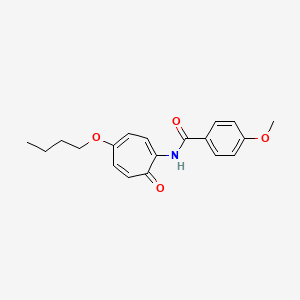
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
